4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl groups, and the formation of the amide bond . The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The trifluoromethyl groups are electron-withdrawing, which can have significant effects on the reactivity of the molecule . The piperidine ring is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. The trifluoromethyl groups are quite electronegative, which could make the compound reactive towards nucleophiles . The amide bond could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability . The piperidine ring could potentially form hydrogen bonds, which could affect the compound’s interactions with biological targets .Scientific Research Applications
Novel Aromatic Polyamides Synthesis
Researchers have synthesized a series of new polyamides that show promising properties for advanced technologies. These polyamides were created through direct polycondensation of different semifluorinated aromatic diamines with various aromatic dicarboxylic acids, resulting in materials that exhibit good solubility in several organic solvents and high thermal stability. Such polyamides have potential applications in the development of high-performance materials due to their excellent thermal properties and mechanical strength (Bera et al., 2012).
Development of Anticancer Agents
A study has identified a new class of anticancer agents derived from substituted bis(acridine-4-carboxamides), demonstrating superior potency against a panel of cell lines. These compounds exhibit significant cytotoxicity, indicating their potential as therapeutic agents for cancer treatment. The research highlights the importance of DNA binding affinity and the role of substituents in enhancing the compound's potency (Gamage et al., 1999).
Tachykinin NK(1) Receptor Antagonists
Another study focused on the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. These compounds exhibited excellent antagonistic activities and showed potential for the treatment of bladder function disorders. The research contributes to the development of new therapeutic options for conditions related to NK(1) receptor activity (Natsugari et al., 1999).
Advanced Material Properties
Further research has explored the synthesis, characterization, and properties of aromatic polyamides and poly(amide-imide)s derived from specific diamines and aromatic dicarboxylic acids. These studies have led to the development of materials with remarkable solubility, thermal stability, and amorphous nature, suitable for a wide range of industrial applications (Saxena et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYYCZMUIXREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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